Methyl 4-fluoro-3-nitrobenzoate
Overview
Description
Methyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom and the meta position is substituted with a nitro group. This compound is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the nitration of methyl 4-fluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. The nitration reaction introduces the nitro group at the meta position relative to the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid, under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 4-fluoro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-fluoro-3-nitrobenzoate is used in scientific research for several purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of anti-inflammatory or anticancer agents, often involves derivatives of this compound.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-nitrobenzoate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.
Methyl 3-nitrobenzoate: Lacks the fluorine atom, which can affect its binding properties and reactivity.
4-fluoro-3-nitrobenzoic acid: The free acid form of methyl 4-fluoro-3-nitrobenzoate, which can be used in different chemical reactions.
Uniqueness: this compound is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the nitro group enhances its reactivity in reduction and substitution reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Biological Activity
Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₈H₆FNO₄
- Molecular Weight : 199.14 g/mol
- Boiling Point : Not specified
- Melting Point : 61 °C
- Solubility : Soluble in ethanol, ether, and methanol; insoluble in water.
Synthesis
This compound can be synthesized through the esterification of 4-fluoro-3-nitrobenzoic acid using thionyl chloride in methanol under reflux conditions. The reaction yields a high purity product, which can be further purified through recrystallization techniques .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In one study, it was used as a precursor in the synthesis of novel benzimidazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HCT116. The this compound was found to enhance apoptosis in these cells, indicating its potential as a lead compound for developing new anticancer agents .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It serves as a building block for synthesizing compounds that inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. Compounds derived from this compound demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
Case Studies
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Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of benzimidazole derivatives synthesized from this compound.
- Methodology : MTT assay and Trypan blue exclusion assay were employed.
- Findings : The derivative showed an IC50 value of 1.88 ± 0.15 μM against HeLa cells, demonstrating significant anti-proliferative effects .
-
Antibacterial Efficacy Study :
- Objective : To assess the antibacterial activity of synthesized compounds based on this compound.
- Methodology : Evaluation against various bacterial strains using MIC determination.
- Results : Compounds exhibited strong antibacterial activity with MIC values indicating effectiveness against resistant strains, highlighting the compound's potential in antibiotic development .
Data Summary Table
Property/Activity | Value/Description |
---|---|
Molecular Formula | C₈H₆FNO₄ |
Molecular Weight | 199.14 g/mol |
Melting Point | 61 °C |
Solubility | Ethanol, ether, methanol (insoluble in water) |
Anticancer IC50 | 1.88 ± 0.15 μM (HeLa cells) |
Antibacterial MIC Range | <0.03125 – 0.25 μg/mL |
Properties
IUPAC Name |
methyl 4-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJSTPBUHAEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410923 | |
Record name | Methyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-59-9 | |
Record name | Methyl 4-fluoro-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-fluoro-3-nitrobenzoate in the synthesis of disubstituted benzimidazoles?
A1: this compound serves as the crucial starting material in the "one-pot telescopic" synthesis of disubstituted benzimidazoles described in the research []. It undergoes a series of reactions in a deep eutectic solvent (DES) medium, starting with an SNAr reaction. This is followed by reduction and cyclization steps, ultimately leading to the formation of the desired disubstituted benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.